molecular formula C10H14O5Si B12654410 2-((Dimethoxymethylsilyl)oxy)benzoic acid CAS No. 83918-62-1

2-((Dimethoxymethylsilyl)oxy)benzoic acid

Cat. No.: B12654410
CAS No.: 83918-62-1
M. Wt: 242.30 g/mol
InChI Key: IIFXBUYCOUJCGM-UHFFFAOYSA-N
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Description

2-((Dimethoxymethylsilyl)oxy)benzoic acid is an organosilicon compound that features a benzoic acid moiety substituted with a dimethoxymethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethoxymethylsilyl)oxy)benzoic acid typically involves the reaction of benzoic acid with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:

C6H5COOH+(CH3O)2SiCH3C6H4COOSi(CH3O)2CH3+H2O\text{C}_6\text{H}_5\text{COOH} + \text{(CH}_3\text{O)}_2\text{SiCH}_3 \rightarrow \text{C}_6\text{H}_4\text{COOSi(CH}_3\text{O)}_2\text{CH}_3 + \text{H}_2\text{O} C6​H5​COOH+(CH3​O)2​SiCH3​→C6​H4​COOSi(CH3​O)2​CH3​+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality. The use of automated systems and real-time monitoring can optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-((Dimethoxymethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of benzoic acid and dimethoxymethylsilane.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under mild conditions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-((Dimethoxymethylsilyl)oxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dimethoxymethylsilyl)oxy)benzoic acid involves the interaction of the silyl group with various molecular targets. The silyl group can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethoxymethylsilyl)oxy)benzoic acid is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased hydrophobicity and the ability to undergo silylation reactions. This makes it valuable in applications where modification of solubility, stability, and reactivity is desired .

Properties

CAS No.

83918-62-1

Molecular Formula

C10H14O5Si

Molecular Weight

242.30 g/mol

IUPAC Name

2-[dimethoxy(methyl)silyl]oxybenzoic acid

InChI

InChI=1S/C10H14O5Si/c1-13-16(3,14-2)15-9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3,(H,11,12)

InChI Key

IIFXBUYCOUJCGM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OC)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

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